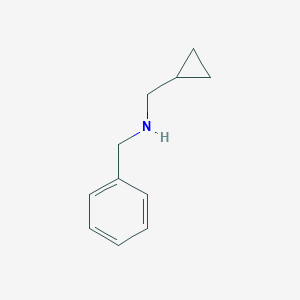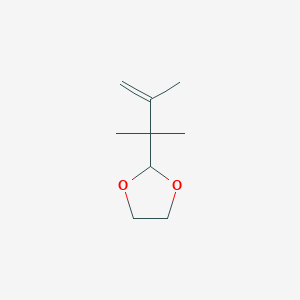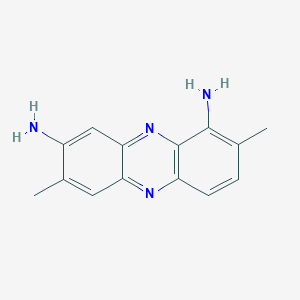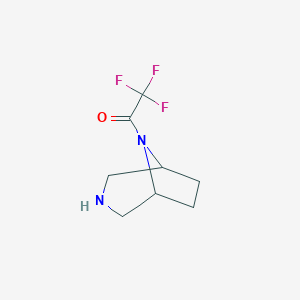
2-(Benzyloxy)-3-(octadecyloxy)propan-1-OL
Übersicht
Beschreibung
2-(Benzyloxy)-3-(octadecyloxy)propan-1-OL is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is a derivative of propanol, with a benzyl group and an octadecyloxy group attached to the carbon chain. The purpose of
Wirkmechanismus
The mechanism of action of 2-(Benzyloxy)-3-(octadecyloxy)propan-1-OL is not well understood. However, it is believed that the compound interacts with the lipid bilayer of cell membranes, which can affect the permeability and fluidity of the membrane. This can have implications for drug delivery and cellular uptake of various compounds.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2-(Benzyloxy)-3-(octadecyloxy)propan-1-OL. However, studies have shown that the compound is non-toxic and has low levels of cytotoxicity. Additionally, the compound has been shown to have good stability in various solvents and under different conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(Benzyloxy)-3-(octadecyloxy)propan-1-OL is its good solubility in lipids, which makes it a promising candidate for use in liposomal drug delivery systems. Additionally, the compound has low levels of cytotoxicity and is non-toxic, which makes it a safe option for use in lab experiments. However, one limitation of the compound is that there is limited information available on its mechanism of action and biochemical and physiological effects.
Zukünftige Richtungen
There are several future directions for research on 2-(Benzyloxy)-3-(octadecyloxy)propan-1-OL. One area of focus could be on further understanding the mechanism of action of the compound, which could provide insights into its potential use in drug delivery systems. Additionally, future research could focus on exploring the potential use of the compound in the development of new surfactants and emulsifiers. Another area of research could be on developing new synthesis methods for the compound, which could improve its purity and yield. Overall, the potential applications of 2-(Benzyloxy)-3-(octadecyloxy)propan-1-OL make it an interesting compound for further scientific research.
Wissenschaftliche Forschungsanwendungen
2-(Benzyloxy)-3-(octadecyloxy)propan-1-OL has been studied for its potential use in various scientific research applications. One of the main areas of research has been in the field of drug delivery systems. The compound has been shown to have good solubility in lipids, which makes it a promising candidate for use in liposomal drug delivery systems. Additionally, the compound has been studied for its potential use in the development of new surfactants and emulsifiers.
Eigenschaften
CAS-Nummer |
86008-21-1 |
|---|---|
Produktname |
2-(Benzyloxy)-3-(octadecyloxy)propan-1-OL |
Molekularformel |
C28H50O3 |
Molekulargewicht |
434.7 g/mol |
IUPAC-Name |
3-octadecoxy-2-phenylmethoxypropan-1-ol |
InChI |
InChI=1S/C28H50O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-30-26-28(24-29)31-25-27-21-18-17-19-22-27/h17-19,21-22,28-29H,2-16,20,23-26H2,1H3 |
InChI-Schlüssel |
AVIFKOIVNVRTPE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCC(CO)OCC1=CC=CC=C1 |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOCC(CO)OCC1=CC=CC=C1 |
Synonyme |
3-(Octadecyloxy)-2-(phenylmethoxy)-1-propanol |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3S)-7-amino-2-oxo-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]heptyl] 2,4,6-trimethylbenzoate;hydrochloride](/img/structure/B54295.png)

![C-Undecylcalix[4]resorcinarene](/img/structure/B54297.png)






![1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester](/img/structure/B54313.png)
![N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide](/img/structure/B54317.png)


